molecular formula C12H13NO2 B173882 3-(1H-indol-3-yl)-2-methylpropanoic acid CAS No. 15142-91-3

3-(1H-indol-3-yl)-2-methylpropanoic acid

Cat. No. B173882
CAS RN: 15142-91-3
M. Wt: 203.24 g/mol
InChI Key: JDZNIWUNOASRIK-UHFFFAOYSA-N
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Description

“3-(1H-indol-3-yl)-2-methylpropanoic acid” is a compound that belongs to the class of indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . 14 conformers of lowest energy were obtained . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .


Chemical Reactions Analysis

Indole derivatives are biologically important chemicals present in microorganisms, plants, and animals . They are very efficient antioxidants, protecting both lipids and proteins from peroxidation . Radical scavenging by indolic compounds is strongly modulated by their functional residues .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1H-indol-3-yl)-2-methylpropanoic acid” is 203.24 . The melting point ranges from 124 to 126 degrees Celsius .

Scientific Research Applications

Acetylcholinesterase Inhibitory Effect

  • Study : A study investigated the acetylcholinesterase (AChE) inhibitory effect of derivatives of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one. These compounds were found to potentially act as lead molecules in AChE inhibition, suggesting their potential in treating diseases like Alzheimer's (S. ManjunathaK et al., 2017).

Corrosion Inhibition

  • Study : Research on Schiff bases derived from L-Tryptophan, including derivatives similar to 3-(1H-indol-3-yl)-2-methylpropanoic acid, demonstrated their effectiveness in inhibiting corrosion of stainless steel in acidic environments. These findings have practical implications in industrial applications (S. Vikneshvaran & S. Velmathi, 2017).

Crystal Structure Analysis

  • Study : The crystal structure of compounds containing the 3-(1H-indol-3-yl) group, including 3-(1H-indol-3-yl)propanoic acid, was analyzed. Such studies aid in understanding the molecular geometry and potential applications of these compounds in pharmaceutical and food industries (J. Li, Zunjun Liang, & X. Tai, 2009).

Pharmaceutical Chemistry

  • Study : In another research, derivatives of 3-(1H-indol-3-yl)propanoic acid were synthesized and explored for their pharmacological properties, including potential antimicrobial and anti-inflammatory activities. Such studies highlight the compound's relevance in medicinal chemistry (Hemalatha Gadegoni & Sarangapani Manda, 2013).

Cytotoxicity Studies

  • Study : Research into 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones explored their cytotoxicity against various cancer cell lines, indicating the potential use of these compounds in developing new anticancer drugs (J. N. Masagalli et al., 2014).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZNIWUNOASRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378168
Record name 3-(1H-indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-2-methylpropanoic acid

CAS RN

15142-91-3
Record name 3-(1H-indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Füller, R Röpke, J Krausze, KE Rennhack… - Journal of Biological …, 2016 - ASBMB
Violacein is a natural purple pigment of Chromobacterium violaceum with potential medical applications as antimicrobial, antiviral, and anticancer drugs. The initial step of violacein …
Number of citations: 53 www.jbc.org
W Blankenfeldt, S Schulz, D Jahn, J Moser - 2016 - researchgate.net
Violacein is a natural purple pigment of Chromobacterium violaceum with potential medical applications as antimicrobial, antiviral and anticancer drugs. The initial step of violacein …
Number of citations: 0 www.researchgate.net

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